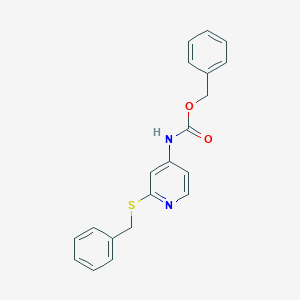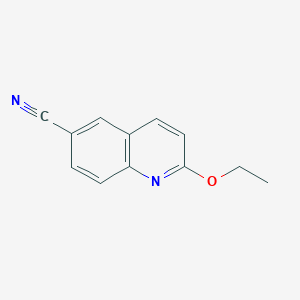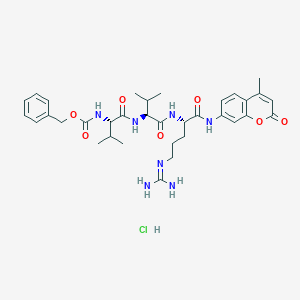
Z-Val-Val-Arg-AMC HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Val-Arg-AMC HCl involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Coupling of Amino Acids: The amino acids valine and arginine are sequentially coupled to a solid support resin using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a mixture of TFA, water, and scavengers like TIS.
Purification: The crude peptide is purified by reverse-phase HPLC to obtain the desired product.
Formation of Hydrochloride Salt: The purified peptide is converted to its hydrochloride salt form by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
Z-Val-Val-Arg-AMC HCl primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between the peptide and the 7-amido-4-methylcoumarin (AMC) moiety releases the fluorescent AMC, which can be quantitatively measured.
Common Reagents and Conditions
Proteases: Enzymes like cathepsins B, L, and S are commonly used to catalyze the hydrolysis.
Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate buffer) at physiological pH (around 7.4).
Temperature: Reactions are often conducted at 37°C to mimic physiological conditions
Major Products
The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be detected using a fluorometer.
Scientific Research Applications
Z-Val-Val-Arg-AMC HCl is extensively used in various fields of scientific research:
Biochemistry: It serves as a substrate for studying the activity of proteases, particularly cathepsins, in vitro.
Cell Biology: It is used to monitor protease activity in cell lysates and live cells.
Medicine: The compound is employed in the development of diagnostic assays for diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Pharmacology: It is used in high-throughput screening assays to identify potential protease inhibitors for therapeutic applications
Mechanism of Action
The mechanism of action of Z-Val-Val-Arg-AMC HCl involves the enzymatic cleavage of the amide bond between the peptide and the AMC moiety by proteases. The cleavage releases free AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, providing a direct readout of protease activity. The molecular targets are primarily cathepsins and other proteolytic enzymes involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Z-Phe-Arg-AMC HCl: Another peptide substrate used for detecting protease activity, particularly cathepsin B and L.
Boc-Val-Leu-Lys-AMC HCl: Used for studying the activity of proteasomes and other proteolytic enzymes.
Ac-DEVD-AMC HCl: A substrate for caspase-3, used in apoptosis research
Uniqueness
Z-Val-Val-Arg-AMC HCl is unique due to its specificity for cathepsins and its high sensitivity in detecting protease activity. Its use of the AMC moiety provides a robust and quantifiable fluorescent readout, making it a valuable tool in various research applications .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N7O7.ClH/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23;/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37);1H/t25-,28-,29-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOWQGMTENJNAF-SJJWEBCOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46ClN7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
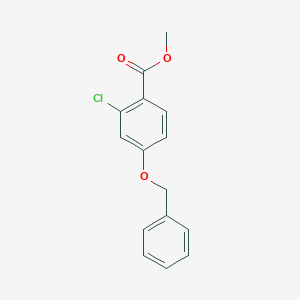
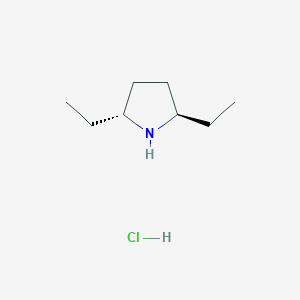
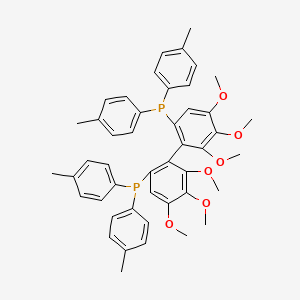
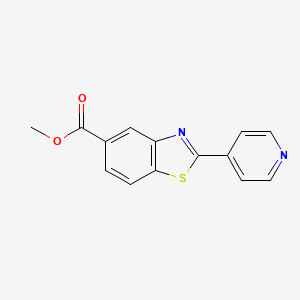
![7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6298304.png)
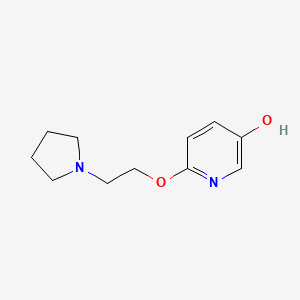
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
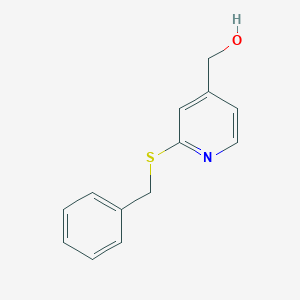

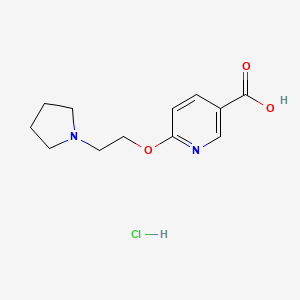
![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)
